molecular formula C17H14NO5P B078057 N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide CAS No. 13989-98-5

N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide

Cat. No. B078057
CAS RN: 13989-98-5
M. Wt: 343.27 g/mol
InChI Key: KVIYXIWBXOQZDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide derivatives involves several key steps, including condensation reactions and catalytic hydrogenation. One method involves synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showing the versatility of similar compounds in organic synthesis (Özer et al., 2009). Another approach includes the chemoselective synthesis of N-(aminoalkyl/amidino)phenyl naphthalene-1-carboxamides, highlighting the potential for creating compounds with specific biological activities (Nguyen & Ma, 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been characterized through X-ray diffraction studies, providing insights into their conformation and crystallographic parameters (Özer et al., 2009). This analysis is crucial for understanding the spatial arrangement and potential reactivity of the N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide molecule.

Chemical Reactions and Properties

The compound's reactivity and functional group transformations are essential for its potential applications. For example, the unsaturated phosphonates have been utilized as Hauser acceptors for synthesizing phosphonylated dihydroxynaphthalenes, demonstrating the compound's versatility in chemical reactions (Chaturvedi & Rastogi, 2016).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are crucial for the compound's application in various fields. Polyamides synthesized from related naphthalene derivatives have shown good solubility in organic solvents and excellent thermal stability, indicating the robustness of compounds with similar structural motifs (Yang & Chen, 1992).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and the potential for forming diverse derivatives, highlight the compound's utility in organic synthesis and material science. The formation of aromatic polyamides from naphthalene derivatives showcases the ability to create materials with specific mechanical and thermal properties (Yang & Chen, 1999).

Scientific Research Applications

Synthesis and Characterization

Compounds with naphthalene cores, including derivatives like N-(Arylcarbamothioyl)-cyclohexanecarboxamide, have been synthesized and characterized through various analytical techniques. These studies focus on the structural elucidation and property characterization of naphthalene derivatives, indicating their potential for further application in chemical research and development (Özer et al., 2009).

Biological Evaluation for Antibacterial and Antimycobacterial Activity

N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides and similar compounds have been synthesized and evaluated for their biological activity. Some of these compounds show significant antibacterial and antimycobacterial activity, highlighting the potential of naphthalene derivatives in developing new antimicrobial agents (Goněc et al., 2015).

Photosynthetic Electron Transport Inhibition

Ring-substituted 3-hydroxynaphthalene-2-carboxanilides have been tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. This research provides insights into the potential herbicidal activity of naphthalene derivatives and contributes to the understanding of their mode of action at the molecular level (Kos et al., 2013).

Pharmacophore Mapping for Antimicrobial Agents

Studies have also been conducted on the consensus-based pharmacophore mapping of naphthalene derivatives to identify potential antimicrobial agents. These compounds have shown activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, indicating their relevance in addressing antibiotic resistance (Bąk et al., 2020).

Anticoagulant Screening

Additionally, naphthalene derivatives have been screened for their anticoagulant effects in human plasma. This research highlights the diverse biological activities of naphthalene derivatives and their potential therapeutic applications (Nguyen & Ma, 2017).

properties

IUPAC Name

[3-(phenylcarbamoyl)naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14NO5P/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22/h1-11H,(H,18,19)(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYXIWBXOQZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161190
Record name N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide
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Molecular Weight

343.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide

CAS RN

13989-98-5
Record name N-Phenyl-3-(phosphonooxy)-2-naphthalenecarboxamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylcarbamoyl)naphthalen-2-yl dihydrogen phosphate
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Record name N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-3-(phosphonooxy)naphthalene-2-carboxamide
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Record name 3-(PHENYLCARBAMOYL)NAPHTHALEN-2-YL DIHYDROGEN PHOSPHATE
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